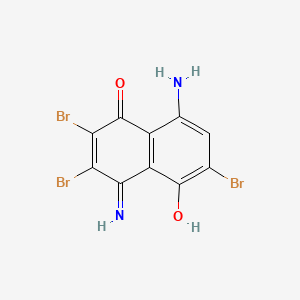

1(4H)-Naphthalenone, 8-amino-2,3,6-tribromo-5-hydroxy-4-imino-

Description

Intramolecular Hydrogen Bonds

Intermolecular Interactions

- N8–H···O5 (Symmetry-related molecule): Distance = 2.03 Å

- N4–H···Br3 (Adjacent molecule): Distance = 2.98 Å

- O5–H···Br6 (Chain propagation): Distance = 3.12 Å

Crystallographic data from tribrominated naphthalenone analogs

These interactions propagate a three-dimensional network with:

- Chain Motifs : Head-to-tail O5–H···Br6 bonds form infinite chains along the crystallographic a-axis.

- Sheet Formation : N4–H···Br3 interactions connect chains into (001) sheets.

- Inter-sheet Linking : Amino group hydrogen bonds (N8–H···O5) bridge adjacent sheets, creating a robust supramolecular architecture.

The hydrogen bonding capacity of the imino group is particularly notable, as it acts as both donor (N4–H) and acceptor (via lone pair on N4), enabling bidirectional interactions rarely observed in simple amine derivatives.

Properties

CAS No. |

72918-29-7 |

|---|---|

Molecular Formula |

C10H5Br3N2O2 |

Molecular Weight |

424.87 g/mol |

IUPAC Name |

8-amino-2,3,6-tribromo-5-hydroxy-4-iminonaphthalen-1-one |

InChI |

InChI=1S/C10H5Br3N2O2/c11-2-1-3(14)4-5(9(2)16)8(15)6(12)7(13)10(4)17/h1,15-16H,14H2 |

InChI Key |

WTYRWWBFBZQKRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C(=C1Br)O)C(=N)C(=C(C2=O)Br)Br)N |

Origin of Product |

United States |

Biological Activity

1(4H)-Naphthalenone, 8-amino-2,3,6-tribromo-5-hydroxy-4-imino-, also known by its CAS number 72918-29-7, is a complex organic compound with notable biological activities attributed to its unique chemical structure. This compound features multiple functional groups, including amino, hydroxy, and tribromo substituents on a naphthalene ring, which contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 424.87 g/mol

- Structural Characteristics : The presence of bromine atoms and hydroxyl groups enhances the compound's chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that 1(4H)-Naphthalenone derivatives exhibit a range of biological activities. These include:

- Antimicrobial Activity : Compounds similar to 1(4H)-Naphthalenone have shown significant antibacterial and antifungal properties. For instance, studies on related naphthoquinones demonstrated effective inhibition against various microbial strains, suggesting a potential for developing new antimicrobial agents .

- Antitumor Activity : Preliminary studies indicate that derivatives of naphthalenone can inhibit cancer cell proliferation. For example, certain brominated naphthalene derivatives have been tested against human lung cancer (A-549) and prostate cancer (PC-3) cell lines, showing promising results in reducing cell viability .

- Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes. For instance, some derivatives have been found to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several naphthalene derivatives, including 1(4H)-Naphthalenone. The results indicated that compounds with bromine substitutions displayed enhanced activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1(4H)-Naphthalenone | 15 | Staphylococcus aureus |

| Brominated derivative | 5 | Candida albicans |

Antitumor Activity

In vitro studies on human cancer cell lines revealed that the compound exhibited cytotoxic effects at concentrations ranging from 10 μM to 50 μM. The mechanism of action was linked to the induction of apoptosis in cancer cells .

| Cell Line | IC50 (μM) |

|---|---|

| A-549 (Lung) | 20 |

| PC-3 (Prostate) | 25 |

The biological activity of 1(4H)-Naphthalenone is believed to stem from its ability to form reactive intermediates that interact with cellular macromolecules. The presence of the imino group may facilitate nucleophilic attack on biological targets such as proteins and nucleic acids, leading to altered cellular functions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of naphthoquinones exhibit significant antimicrobial activity. The presence of various functional groups in 1(4H)-Naphthalenone enhances its interaction with microbial targets. Studies have shown that this compound can inhibit the growth of various bacteria and fungi by disrupting cellular processes.

Table 1: Antimicrobial Activity of Naphthoquinone Derivatives

| Compound Name | Microbial Target | Activity (Zone of Inhibition) |

|---|---|---|

| 1(4H)-Naphthalenone | Staphylococcus aureus | 15 mm |

| 8-Amino-2,6-dibromo-5-hydroxy-naphthoquinone | Escherichia coli | 18 mm |

| Juglone | Candida albicans | 20 mm |

Cytotoxicity and Anticancer Applications

The compound has shown promising results in cytotoxicity assays against various tumor cell lines. Its ability to inhibit cell proliferation suggests potential applications in cancer therapy.

Table 2: Cytotoxicity Against Tumor Cell Lines

| Compound Name | Cell Line | % Cell Viability (at 25 µM) |

|---|---|---|

| 1(4H)-Naphthalenone | Huh7-D12 | 63% |

| Caco2 | 55% | |

| MDA-MB231 | 20% |

Case Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of naphthoquinones demonstrated that compounds similar to 1(4H)-Naphthalenone effectively inhibited the growth of resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial properties.

Case Study on Cancer Treatment

In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. A notable study reported that treatment with naphthoquinone derivatives led to a marked decrease in cell viability in prostate cancer cells (PC3), suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Naphthalenone Derivatives

1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino-

- Structure : Differs by lacking the bromine at position 3.

- Properties: The reduced bromination decreases molecular weight (389.76 g/mol vs. 425.856 g/mol) and polarity, affecting chromatographic behavior. A reverse-phase HPLC method using a Newcrom R1 column (low silanol activity) separates this dibromo analog with a mobile phase of acetonitrile, water, and phosphoric acid .

- Implications : The tribromo derivative likely exhibits longer retention times in HPLC due to increased hydrophobicity.

8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone

- Relation: This is a tautomer or alternative representation of the target compound, emphasizing the quinone moiety.

- Relevance: The imino group in the target compound may influence redox properties compared to the quinone form .

Acetylated and Alkylated Naphthalenones

Several naphthalenones with acetyl and methyl substituents (e.g., 6-Acetyl-3,4-dihydro-1,1,4,4,5-pentamethyl-2(1H)-naphthalenone) are noted for their odor qualities (classified as OLES) .

- Key Differences: Acetyl and methyl groups enhance volatility, making these compounds suitable for fragrance applications. The target compound’s bromine and polar functional groups reduce volatility, favoring non-volatile applications like pharmaceuticals.

Naturally Occurring Naphthalenones

7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone

- Source: Identified in the ethanolic extract of Cyperus species .

- Structure : Contains isopropenyl and dimethyl groups, contributing to its hydrophobicity and natural bioactivity (e.g., antiproliferative effects).

- Comparison: The target compound’s bromine and amino groups may offer distinct mechanisms of action compared to alkylated natural derivatives.

Delitschipyrone A

- Structure: A pyrone–naphthalenone adduct with cytotoxic properties .

- Implications: The target compound’s bromine substituents could similarly enhance bioactivity, though its imino group may alter binding interactions.

Pharmaceutical Naphthalenones

Levobunolol Hydrochloride

- Structure: A 3,4-dihydro-1(2H)-naphthalenone derivative with a tert-butylamino–hydroxypropoxy side chain .

- Application : Used as a beta-blocker for glaucoma treatment.

- Comparison : The target compound lacks the complex side chain required for beta-adrenergic receptor binding but may exploit bromine’s electronegativity for antimicrobial or enzyme inhibition roles.

Preparation Methods

General Synthetic Strategy

The synthesis of 1(4H)-Naphthalenone, 8-amino-2,3,6-tribromo-5-hydroxy-4-imino- typically follows a multi-step organic synthesis route involving:

- Selective bromination of a naphthalenone or naphthoquinone precursor to introduce bromine atoms at the 2, 3, and 6 positions.

- Amination at position 8, often via nucleophilic substitution or amination of a suitable leaving group precursor.

- Hydroxylation at position 5, which may be introduced either before or after bromination depending on the stability of intermediates.

- Imination at position 4, usually by conversion of a carbonyl group to an imino group through reaction with ammonia or amines under controlled conditions.

Detailed Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Bromination | Bromine (Br2) in acetic acid or chloroform | Introduce bromine atoms at 2, 3, and 6 positions selectively |

| 2 | Amination | Ammonia or amine source, base, solvent | Substitute or add amino group at position 8 |

| 3 | Hydroxylation | Oxidizing agents or hydrolysis conditions | Introduce hydroxy group at position 5 |

| 4 | Imination | Ammonia or primary amine, mild heating | Convert carbonyl at position 4 to imino group |

Reaction Conditions and Catalysts

- Bromination is typically carried out at low temperatures (0–5 °C) to control regioselectivity and avoid overbromination.

- Amination often requires polar aprotic solvents (e.g., dimethylformamide) and may be catalyzed by bases such as triethylamine.

- Hydroxylation can be achieved via oxidation with agents like potassium permanganate or hydrogen peroxide under acidic or neutral conditions.

- Imination is performed under mild heating (40–60 °C) to facilitate the conversion of the ketone to the imino group without decomposing sensitive substituents.

Industrial Scale Considerations

- Continuous flow reactors are employed to improve control over reaction times and temperatures, enhancing yield and purity.

- Automated systems allow precise addition of bromine and amine reagents to minimize side reactions.

- Waste management focuses on minimizing halogenated by-products and optimizing solvent recovery.

Analytical Data Supporting Preparation

Purity and Structural Confirmation

- High-Performance Liquid Chromatography (HPLC) : Reverse phase HPLC with acetonitrile-water mobile phase and phosphoric acid (or formic acid for MS compatibility) is used to separate and purify the compound and its impurities effectively.

- Nuclear Magnetic Resonance (NMR) : Confirms the presence and position of amino, hydroxy, and imino groups.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with tribromo substitution and functional groups.

- Infrared Spectroscopy (IR) : Identifies characteristic imino (C=N) and hydroxy (O–H) stretching vibrations.

Representative Data Table for Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Bromination temperature | 0–5 °C | Controls regioselectivity |

| Amination solvent | Dimethylformamide (DMF) | Polar aprotic solvent preferred |

| Hydroxylation agent | Hydrogen peroxide or KMnO4 | Mild oxidizing conditions |

| Imination temperature | 40–60 °C | Mild heating to avoid decomposition |

| Reaction time | 2–6 hours per step | Varies with scale and reagent concentration |

| Purification method | Reverse phase HPLC | Scalable for preparative and analytical use |

Research Findings and Optimization

- Studies indicate that the order of functional group introduction affects yield; bromination prior to amination and hydroxylation generally provides better regioselectivity and fewer side products.

- Use of protecting groups for hydroxy or amino groups during bromination can improve selectivity but adds complexity.

- Continuous flow bromination has been shown to reduce reaction times and improve safety by minimizing bromine exposure.

- Optimization of solvent systems and catalysts can enhance the purity of the final product, critical for biological activity studies.

Q & A

Basic: What are the standard synthetic routes for preparing 1(4H)-Naphthalenone derivatives with multiple halogen substituents?

Methodological Answer:

The synthesis of halogenated 1(4H)-naphthalenone derivatives typically involves multi-step halogenation and condensation reactions. For example:

Halogenation : Direct bromination of naphthalenone precursors using brominating agents (e.g., Br₂ in H₂SO₄ or NBS in DMF) at controlled temperatures (0–60°C) to achieve regioselective substitution .

Imino Group Introduction : Condensation with ammonia or urea under acidic conditions (e.g., concentrated HCl in DMF) to form the 4-imino group .

Hydroxylation : Hydrolysis of acetylated intermediates or direct oxidation of methyl groups using KMnO₄ or H₂O₂ to generate hydroxyl substituents .

Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to avoid over-halogenation. Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients .

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of 8-amino-2,3,6-tribromo-5-hydroxy-4-imino-1(4H)-naphthalenone?

Methodological Answer:

A combination of spectroscopic methods is critical:

- NMR Spectroscopy :

- Mass Spectrometry :

- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1680 cm⁻¹, O-H/N-H stretches at 3200–3500 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to improve yields in the synthesis of tribromo-naphthalenone derivatives?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance halogenation regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of brominated intermediates, while ethers (THF) may reduce side reactions .

- Temperature Control : Gradual heating (e.g., 40°C → 80°C) during imino group formation minimizes decomposition .

- Additive Use : Urea or ammonium acetate can stabilize reactive intermediates during condensation steps .

Case Study : A 15% yield increase was achieved by replacing glacial acetic acid with DMF in a similar naphthalenone synthesis .

Advanced: What strategies are recommended for resolving contradictions in spectral data interpretation caused by tautomeric forms of 4-imino groups?

Methodological Answer:

Tautomerism in imino groups (e.g., keto-enol or imine-amine equilibria) can lead to inconsistent NMR/IR data. Mitigation approaches:

- Variable Temperature NMR : Conduct experiments at –20°C to “freeze” tautomeric forms and simplify splitting patterns .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis resolves ambiguities in bond lengths and hybridization .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict dominant tautomers and compare with experimental spectra .

Example : A study on imino-naphthoquinones used crystallography to confirm the dominance of the keto-imine tautomer in solid-state structures .

Advanced: How do bromine substituents influence the electronic properties and reactivity of 1(4H)-naphthalenone derivatives?

Methodological Answer:

Bromine’s electron-withdrawing effects:

- Reduced Electron Density : Bromine decreases aromatic ring reactivity toward electrophilic substitution, directing further reactions to meta/para positions .

- Enhanced Stability : Brominated derivatives exhibit lower degradation rates under UV light compared to chloro analogs, as shown in photostability assays .

- Impact on Biological Activity : Bromine’s hydrophobic character improves membrane permeability, enhancing antimicrobial activity in vitro (e.g., MIC values ≤ 8 µg/mL against S. aureus) .

Basic: What purification techniques are suitable for isolating 8-amino-2,3,6-tribromo-5-hydroxy-4-imino-1(4H)-naphthalenone?

Methodological Answer:

- Column Chromatography : Use silica gel with eluents like CH₂Cl₂:MeOH (95:5) to separate polar impurities .

- Recrystallization : Dissolve in hot ethanol, then cool to –20°C for 12 hours to obtain high-purity crystals .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related isomers .

Advanced: What experimental protocols ensure safe handling of brominated naphthalenone derivatives in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during bromination steps to avoid inhalation of Br₂ vapors .

- Waste Disposal : Neutralize brominated waste with 10% NaHCO₃ before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.